molecular formula C11H13NO4 B1276006 Tert-butyl 2-nitrobenzoate CAS No. 55666-41-6

Tert-butyl 2-nitrobenzoate

Cat. No.: B1276006
CAS No.: 55666-41-6
M. Wt: 223.22 g/mol
InChI Key: DRGCBGCMYGTVIB-UHFFFAOYSA-N
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Description

Tert-butyl 2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group attached to the carboxylate moiety and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Tert-butyl 2-nitrobenzoate is a chemical compound with the linear formula C11H13NO4 It is often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

It has been used in the synthesis of n-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate . This suggests that this compound may interact with its targets through a similar mechanism, possibly acting as a reactant or catalyst in various chemical reactions.

Biochemical Pathways

Nitrobenzoate compounds have been shown to be involved in bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene . These pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Result of Action

In the synthesis of n-tert-butyl amides, the reaction of nitriles with tert-butyl benzoate resulted in the formation of n-tert-butyl amides in high yields . This suggests that this compound may have a similar effect in other reactions, contributing to the formation of specific products.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate was catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This suggests that similar conditions may influence the action of this compound in other reactions.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes facilitate the conversion of this compound into various metabolites, including salicylate and catechol. The interactions between this compound and these enzymes are crucial for its biochemical activity and subsequent metabolic processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in certain cell types, leading to changes in cell viability and function . Additionally, this compound can modulate the activity of specific signaling pathways, thereby impacting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound can bind to enzymes such as 2-nitrobenzoate-2-monooxygenase, leading to the formation of salicylate and nitrite . This binding interaction is essential for the compound’s biochemical activity and its ability to modulate metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term exposure to the compound may result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of this compound may induce oxidative stress and cellular damage, while lower doses may have minimal impact on cellular function. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including the degradation of 2-nitrobenzoate. The compound is metabolized by enzymes such as 2-nitrobenzoate-2-monooxygenase, which converts it into salicylate and nitrite . Salicylate is further metabolized by salicylate hydroxylase to form catechol, which is then cleaved by catechol-1,2-dioxygenase to produce cis,cis-muconic acid. These metabolic pathways are essential for the compound’s biochemical activity and its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can impact its biochemical activity and cellular effects. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-nitrobenzoate can be synthesized through the esterification of 2-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-nitrobenzoate finds applications in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-nitrobenzoate is unique due to the steric hindrance provided by the bulky tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This steric effect can make it more selective in certain chemical transformations compared to its smaller alkyl ester counterparts .

Properties

IUPAC Name

tert-butyl 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGCBGCMYGTVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406635
Record name Tert-butyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55666-41-6
Record name Tert-butyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitrobenzoic acid (25.0 g.) and thionyl chloride (50 ml.) was refluxed for an hour and then evaporated. To the residue was added benzene (125 ml.) followed by removal of benzene. To the residue were added benzene (125 ml.), pyridine (23.7 g.) tert-butyl alcohol (22.2 g.) under ice-cooling and then the resulting solution was refluxed under heating for 2 hours. The reaction mixture was poured into ice water. The benzene layer was separated, washed successively with water, 1N aqueous solution of sodium hydroxide (twice), water 1M aqueous solution of citric acid (twice), water and an aqueous solution of sodium chloride, dried over magnesium sulfate and then treated with activated charcoal. Thus obtained organic layer was chromatographed on silica gel (150 g.) eluting with a mixture of benzene and n-hexane (1:1) to give a yellowish oil of the title compound (23.6 g.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

t-Butyl 2-aminobenzoate ##STR103## A mixture of 2-nitrobenzoyl chloride (15 mL, 110 mmol) and t-BuOH (100 mL) were heated at reflux for 3 h. The cooled mixture was poured onto ice-water, basified with Na2CO3 and extracted with CH2Cl2 (×2). The combined organic extracts were washed with brine, the solvents evaporated in vacuo and the residue was purified by column chromatography upon silica gel using hexanes-EtOAc (95:5) as eluant to give t-butyl 2-nitrobenzoate (4.9 g, 22 mmol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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